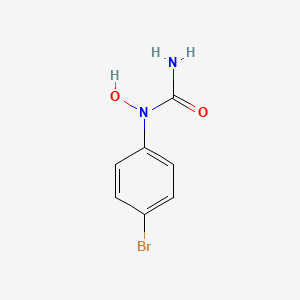

1-(4-Bromophenyl)-1-hydroxyurea

Description

Historical Trajectories and Foundational Principles in Hydroxyurea (B1673989) Synthesis

Hydroxyurea, a simple derivative of urea (B33335), was first synthesized in 1869 by Dresler and Stein. nih.gov For many decades, it remained a chemical curiosity until its biological properties began to be explored in the 20th century. sigmaaldrich.com The foundational synthesis methods often involved the reaction of a cyanate (B1221674) salt, such as potassium cyanate, with hydroxylamine (B1172632) hydrochloride. sigmaaldrich.com

Over the years, various synthetic routes have been developed. These include the reaction of calcium cyanate with hydroxylamine nitrate (B79036) in absolute ethanol (B145695) and methods utilizing anion exchange resins to facilitate the reaction between a cyanate form resin and hydroxylamine hydrochloride. sigmaaldrich.com An improved method adapted from Runti and Deghenghi involves the reaction of hydroxylamine hydrochloride with potassium cyanate, followed by neutralization and extraction with ethanol. rsc.org While the parent compound, hydroxyurea, is a cornerstone in the treatment of certain medical conditions, its derivatives, particularly N-substituted versions, have opened new avenues in medicinal chemistry research. nih.govnih.govmdpi.comyoutube.com

Academic Significance of N-Arylhydroxyurea Scaffolds in Contemporary Research

The N-arylhydroxyurea scaffold is a significant pharmacophore in modern drug discovery and medicinal chemistry. The introduction of an aryl group to the hydroxyurea core structure allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric profile. These modifications can profoundly influence the compound's biological activity, target specificity, and pharmacokinetic properties.

N-Arylhydroxyureas are primarily investigated for their potential as enzyme inhibitors. The hydroxyurea moiety is a known metal-chelating group and can interact with metallic cofactors in the active sites of various enzymes. nih.gov A primary target for hydroxyurea and its derivatives is ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. nih.govnih.gov By inhibiting RNR, these compounds can disrupt cell proliferation, a mechanism that is particularly relevant in the development of antineoplastic agents. nih.govnih.gov Research into N-arylhydroxyureas aims to develop more potent and selective inhibitors, potentially leading to new therapeutic agents for various diseases.

Research Objectives and Scope of Investigation for 1-(4-Bromophenyl)-1-hydroxyurea

While extensive scholarly literature on this compound is not widely available, the research objectives for this specific compound can be inferred from its structural features and the broader context of N-arylhydroxyurea research. The primary objective for investigating this molecule would be to determine its biological activity profile.

The key structural components of this compound are the hydroxyurea functional group and the 4-bromophenyl substituent. The investigation would likely focus on:

Enzyme Inhibition: A primary research goal would be to assess its inhibitory activity against key enzymes, most notably ribonucleotide reductase, but also other metalloenzymes.

Antiproliferative Activity: Given the known antiproliferative effects of hydroxyurea, this derivative would be tested against various cancer cell lines to determine its potential as an antineoplastic agent. The bromine atom at the para-position of the phenyl ring can influence the compound's activity through electronic and steric effects.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound would contribute to a broader understanding of how halogen substituents on the aryl ring affect the biological activity of N-arylhydroxyureas.

The scope of the investigation would typically involve chemical synthesis, purification, structural characterization, and subsequent biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 89677-50-9 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₇H₇BrN₂O₂ sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 231.05 g/mol sigmaaldrich.comchemicalbook.com |

| MDL Number | MFCD00019943 sigmaaldrich.com |

| Predicted Density | 1.797±0.06 g/cm³ chemicalbook.com |

Current State of Knowledge on Bromophenyl-Substituted Hydroxyurea Derivatives in Scholarly Literature

Direct research publications focusing specifically on this compound are limited. However, the literature contains studies on related bromophenyl-substituted ureas and other N-arylhydroxyurea derivatives, which provides valuable context. For instance, the crystal structure of a related compound, 1-(4-bromophenyl)-3-cycloheptylurea, has been reported, demonstrating academic interest in the structural aspects of bromophenyl-containing urea derivatives. researchgate.net

The broader class of substituted hydroxyureas has been evaluated for various biological activities. Studies have shown that different derivatives possess antibacterial and cytotoxic activities. nih.gov For example, a series of cyclic and acyclic hydroxyurea derivatives were synthesized and tested against E. coli strains and human leukemia cell lines, with several compounds showing significant growth inhibition. nih.gov The synthesis of these derivatives often involves intermediates like benzyloxyisocyanate donors to create the substituted hydroxyurea structure. nih.gov

The investigation of halogenated aryl derivatives is a common strategy in medicinal chemistry to modulate biological activity. The presence of a bromine atom, as in this compound, can enhance binding affinity to target proteins through halogen bonding or by altering the electronic nature of the aromatic ring. Therefore, while specific data on this compound is sparse, the existing knowledge on related N-arylhydroxyureas and bromophenyl-containing compounds suggests it is a molecule of interest for potential therapeutic applications, particularly in oncology.

Table 2: Examples of Investigated Substituted Hydroxyurea Derivatives and Their Activities

| Derivative Class | Investigated Activity | Research Context |

|---|---|---|

| Acyclic and Cyclic Hydroxyureas | Antibacterial, Cytotoxic | Tested against E. coli and human leukemia cell lines (THP-1, Jurkat). nih.gov |

| N,N',N''-trihydroxybiuret | NO Donor, Cytotoxic | Identified as a potential nitric oxide donor and evaluated for cytotoxicity. nih.gov |

| Benzotriazole-containing Hydroxyureas | Antibacterial, Cytotoxic | Synthesized and evaluated for growth inhibition of various cell lines. nih.gov |

Structure

3D Structure

Properties

CAS No. |

34816-61-0 |

|---|---|

Molecular Formula |

C7H7BrN2O2 |

Molecular Weight |

231.05 g/mol |

IUPAC Name |

1-(4-bromophenyl)-1-hydroxyurea |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-1-3-6(4-2-5)10(12)7(9)11/h1-4,12H,(H2,9,11) |

InChI Key |

CMTPNTCPHZETRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C(=O)N)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 1-(4-Bromophenyl)-1-hydroxyurea

The construction of the this compound scaffold relies on carefully designed reaction sequences that prioritize yield, purity, and scalability.

Multi-Step Reaction Sequences and Pathway Optimization

The synthesis of this compound is typically achieved through a multi-step process. A common pathway involves the initial preparation of a key intermediate, 4-bromoaniline (B143363), which serves as the foundational aromatic component. ketonepharma.com This can be synthesized from aniline (B41778) through a protection-bromination-deprotection sequence to ensure regioselective bromination at the para position. wikipedia.orgyoutube.com

One established method for constructing the hydroxyurea (B1673989) moiety involves the reaction of an N-substituted hydroxylamine (B1172632) with an isocyanate. Alternatively, a more convergent approach involves the direct reaction of hydroxylamine with a corresponding aryl isocyanate. However, controlling the reactivity and preventing side reactions is crucial.

A versatile and efficient laboratory-scale synthesis of N-aryl hydroxyureas involves the treatment of primary and secondary amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group. researchgate.net This method offers good yields and is compatible with a range of functional groups.

Another approach involves the acid-catalyzed addition of hydroxyurea to an appropriate aryl alcohol derivative. researchgate.nettandfonline.com This reaction is highly substrate-specific, and its efficiency depends on the nature of the aryl electrophile.

The table below summarizes a potential multi-step synthesis for this compound based on established chemical transformations.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Aniline | Acetic anhydride | Acetanilide |

| 2 | Acetanilide | Bromine, Acetic acid | 4-Bromoacetanilide |

| 3 | 4-Bromoacetanilide | Acid or Base (hydrolysis) | 4-Bromoaniline |

| 4 | 4-Bromoaniline | Phosgene (B1210022) or a phosgene equivalent | 4-Bromophenyl isocyanate |

| 5 | 4-Bromophenyl isocyanate | Hydroxylamine | This compound |

Application of Modern Catalytic Systems in Hydroxyurea Formation

Modern catalytic systems offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of N-aryl ureas and related compounds. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, the palladium-catalyzed carbonylation of aryl halides in the presence of amines and a carbon monoxide source can be adapted for the synthesis of ureas. nih.govresearchgate.net

Specifically, palladium-catalyzed N-arylation of hydroxyurea or its protected derivatives with 1-bromo-4-iodobenzene (B50087) could provide a direct route to the target molecule. The choice of ligand is critical for the success of these transformations, with various phosphine-based ligands being employed to promote the desired reactivity. nih.gov

Rhodium catalysts have also been explored for C-H activation and amination reactions, which could potentially be applied to the synthesis of aryl-substituted ureas. nih.gov Rhodium-catalyzed transfer hydrogenation has been shown to be effective for the reduction of other functional groups in the presence of a urea (B33335) moiety. chemmethod.com While direct rhodium-catalyzed synthesis of this compound is not widely reported, the development of such methods remains an active area of research.

The following table highlights some modern catalytic approaches that could be adapted for the synthesis of this compound.

| Catalyst System | Reaction Type | Potential Application | Reference |

| Palladium(0) with phosphine (B1218219) ligands | N-Arylation | Coupling of 4-bromo-iodobenzene with hydroxyurea | researchgate.net |

| Palladium(II) acetate | Carbonylative coupling | Reaction of 4-bromoaniline with CO and hydroxylamine | nih.gov |

| Rhodium(III) complexes | C-H Amination | Direct amination of a 4-bromobenzene derivative | nih.gov |

Development of Sustainable and Green Chemistry Protocols for Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalytic methods.

One approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. For example, the synthesis of saccharin-substituted urea derivatives has been successfully achieved under microwave irradiation using water as a green solvent. derpharmachemica.com This methodology could potentially be adapted for the synthesis of this compound.

Functionalization and Derivatization Strategies for this compound

The functionalization of this compound allows for the generation of a library of analogs with potentially enhanced or modified properties. Derivatization can be targeted at either the phenyl ring or the hydroxyurea moiety.

Introduction of Additional Functionalities on the Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. For instance, N-(4-bromophenyl)furan-2-carboxamide has been successfully arylated using various boronic acids with a palladium catalyst. nih.gov This approach can be directly applied to this compound to introduce new aryl or heteroaryl substituents.

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to introduce alkenyl, alkynyl, and amino groups, respectively, at the para-position of the phenyl ring.

Furthermore, electrophilic aromatic substitution reactions can be used to introduce other substituents onto the phenyl ring, although the directing effects of both the bromo and the hydroxyurea groups would need to be considered. The amino group of aniline, a precursor, is highly activating and ortho-, para-directing, often leading to multiple substitutions. wikipedia.orgyoutube.com Therefore, protection of the amine is typically required for selective functionalization. youtube.com

The following table outlines potential functionalization reactions on the phenyl ring.

| Reaction Type | Reagents and Conditions | Introduced Functionality |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |

Modifications at the Hydroxyurea Moiety for Analog Generation

Modification of the hydroxyurea moiety can lead to the generation of a diverse range of analogs with altered electronic and steric properties. One common strategy is the alkylation or arylation of the nitrogen atoms or the hydroxyl group.

The synthesis of N-hydroxyurea derivatives of 1,3,5-substituted-1,2,4-triazoles demonstrates a general strategy for modifying the hydroxyurea unit. lookchem.com This involves the conversion of hydroxylamines to the corresponding N-hydroxyureas via the addition of potassium cyanate (B1221674) in the presence of acetic acid. This method could be adapted to introduce different substituents on the nitrogen atoms of the hydroxyurea moiety in this compound.

Furthermore, the synthesis of cyclic N-hydroxyureas has been explored to create more conformationally constrained analogs. nih.gov These are typically synthesized from appropriate alkyl ω-haloalkylcarbamates with hydroxylamine. While this would represent a significant modification to the parent structure, it highlights the potential for creating diverse analogs based on the hydroxyurea scaffold. The synthesis of N-hydroxysulfamides as analogs of N-hydroxyurea also presents another avenue for structural modification. researchgate.net

Regioselective Synthesis of Advanced Intermediates

The regioselective synthesis of N-aryl-N-hydroxyureas, including this compound, can be approached through several strategic pathways. One notable method involves the acid-catalyzed addition of N-hydroxyurea to 1-aryl alcohol derivatives. This reaction is highly substrate-specific, favoring particular aromatic alcohol electrophiles and allowing for site-specific alkylation of the hydroxyurea. While not explicitly detailed for the 4-bromophenyl derivative, this methodology presents a viable route for its regioselective synthesis.

Another versatile approach to N-hydroxyureas involves the treatment of amines with a carbamoylating agent, followed by deprotection. For instance, primary and secondary amines can react with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate to yield O-benzyl protected N-hydroxyureas. Subsequent hydrogenation of these intermediates, typically using a palladium on barium sulfate (B86663) catalyst (Pd/BaSO4), cleanly affords the desired N-hydroxyureas in good yields. nih.gov This two-step process allows for the regioselective introduction of the hydroxyurea functional group onto an existing arylamine, such as 4-bromoaniline, to produce this compound.

A new method for the synthesis of hydroxyurea itself has been developed using readily available starting materials like biuret, which is converted to ethyl allophanate, then to ethyl carbamate, and finally reacted with hydroxylamine hydrochloride. researchgate.net This fundamental chemistry could potentially be adapted for the synthesis of aryl-substituted derivatives.

The table below summarizes potential regioselective synthetic approaches for this compound.

| Method | Reactants | Key Reagents/Catalysts | Intermediate(s) | Reference |

| Acid-Catalyzed Addition | 1-(4-Bromophenyl)ethanol, N-Hydroxyurea | Acid Catalyst | Not explicitly stated | nih.gov |

| Carbamoylation-Deprotection | 4-Bromoaniline | 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, H2, Pd/BaSO4 | O-Benzyl-1-(4-bromophenyl)-1-hydroxyurea | nih.gov |

Chemical Reactivity and Transformation Studies

The chemical behavior of this compound is dictated by the interplay of the hydroxyurea functionality and the brominated aromatic ring.

Investigation of Reaction Mechanisms for Key Chemical Conversions

The reaction mechanism of hydroxyurea and its analogs often involves radical intermediates. In biological systems, hydroxyurea is known to interact with metalloenzymes, such as hemoglobin and ribonucleotide reductase. nih.govnih.gov The reaction with oxyhemoglobin, for example, can lead to the formation of a hydroxyurea-nitroxide radical through the abstraction of a hydrogen atom. nih.gov This radical can then undergo further reactions, including the eventual release of nitric oxide (NO). nih.govnih.gov

In the context of its primary biological action, hydroxyurea inhibits ribonucleotide reductase by quenching a tyrosyl free radical essential for the enzyme's catalytic activity. nih.govnih.gov This process involves an electron transfer from the hydroxyurea molecule to the enzyme's active site. nih.gov The electronic properties of the 4-bromophenyl group would likely modulate the electron-donating ability of the hydroxyurea moiety, thereby affecting its inhibitory potency.

Studies on Degradation Pathways under Controlled Research Conditions

The stability of hydroxyurea and its derivatives is a critical factor in their application. Hydroxyurea itself is known to be unstable in aqueous solutions, and its degradation can be influenced by factors such as pH and temperature. nih.gov Over time, or in the presence of heat, hydroxyurea can break down into byproducts including N-hydroxyurethane, hydrogen cyanide, and nitric oxide. mdpi.com

For this compound, degradation would likely involve both the hydroxyurea portion and the brominated aromatic ring. Brominated aromatic compounds can undergo degradation through various pathways, including microbial degradation. mdpi.comnih.gov A common initial step in the biodegradation of such compounds is dehalogenation. nih.gov For instance, a consortium of four bacterial strains has been shown to degrade brominated flame retardants like tribromoneopentyl alcohol (TBNPA) and dibromoneopentyl glycol (DBNPG). mdpi.com While the primary degradation step was not dehalogenation in this specific case, the ultimate release of bromide ions was observed. mdpi.com

Under controlled laboratory conditions, such as advanced oxidation processes, brominated organic compounds can be degraded. However, these processes can sometimes lead to the formation of more toxic polybrominated dibenzodioxins or dibenzofurans, especially at high temperatures. nih.gov Therefore, the controlled degradation of this compound would need to be carefully monitored to identify all potential degradation products.

The table below outlines potential degradation products of this compound based on the known degradation of hydroxyurea and brominated aromatics.

| Degradation Condition | Potential Degradation Products from Hydroxyurea Moiety | Potential Degradation Products from Bromophenyl Moiety | Reference |

| Aqueous Solution (Heat/Time) | N-Hydroxyurethane, Hydrogen Cyanide, Nitric Oxide | 4-Bromophenol, Brominated Benzenes | mdpi.comnih.gov |

| Microbial Degradation | Ammonia, Carbon Dioxide | Debrominated aromatic intermediates, Bromide ions | mdpi.comnih.gov |

| Advanced Oxidation Processes | Nitrogen oxides, Carbon dioxide, Water | Brominated phenols, Polybrominated dibenzodioxins/dibenzofurans | nih.gov |

Role of this compound as a Synthetic Synthon in Complex Molecule Assembly

While specific examples of this compound being used as a synthetic synthon in the assembly of complex molecules are not prevalent in the searched literature, the general class of hydroxyurea derivatives has significant utility, particularly in medicinal chemistry. A series of hydroxyurea derivatives have been synthesized and evaluated for their antitumor activities. nih.gov In many of these syntheses, the core hydroxyurea structure serves as a key building block which is elaborated with various substituents to modulate biological activity.

The presence of the bromine atom in this compound offers a valuable handle for further chemical transformations. The bromo-substituent can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse chemical moieties at the para-position of the phenyl ring. This makes this compound a potentially versatile intermediate for the synthesis of a library of more complex aryl hydroxyurea derivatives for structure-activity relationship studies.

For example, the bromine atom could be replaced with various alkyl, aryl, or heterocyclic groups to explore the impact of these substituents on the compound's biological properties. This strategic use of the bromophenyl group is a common tactic in the synthesis of complex organic molecules and pharmaceutical agents.

Molecular Structure, Conformation, and Intermolecular Interactions

Spectroscopic Elucidation of Molecular Architecture and Dynamics

Spectroscopic techniques are paramount in unraveling the structural details of molecules at the atomic level. For 1-(4-Bromophenyl)-1-hydroxyurea, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry provides a powerful toolkit to probe its stereochemistry, conformational dynamics, and fragmentation behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the protons of the hydroxyurea (B1673989) moiety. The 4-bromophenyl group will give rise to a characteristic AA'BB' system in the aromatic region (typically δ 7.0-7.6 ppm). The protons on the nitrogen and oxygen atoms of the hydroxyurea group (-NH- and -OH) are expected to be observed as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. nih.gov The exchangeability of these protons with deuterium (B1214612) oxide can be used to confirm their assignment. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. We can anticipate signals for the four distinct carbons of the p-substituted benzene (B151609) ring. The carbon atom bearing the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and will likely appear around δ 115-125 ppm. The other aromatic carbons will resonate in the typical range of δ 115-140 ppm. The carbonyl carbon of the urea (B33335) group is expected to have a chemical shift in the downfield region, typically around δ 155-165 ppm.

Conformational analysis of hydroxyurea derivatives using NMR has shown that the conformational preferences are solvent-dependent, primarily due to the effects on internal hydrogen bonding. nih.gov The rotation around the C-N bonds can lead to different conformers, and the study of chemical shift variations and Nuclear Overhauser Effect (NOE) data can provide insights into the predominant conformation in solution.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomerism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering valuable information about functional groups, bond strengths, and intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-N functional groups. The N-H and O-H stretching vibrations are anticipated in the region of 3200-3500 cm⁻¹, and their broadness will be indicative of hydrogen bonding. researchgate.net The C=O (amide I) stretching vibration is a strong band typically found between 1640 and 1680 cm⁻¹. The N-H bending (amide II) and C-N stretching vibrations will appear at lower wavenumbers. The presence of the bromophenyl group will be confirmed by characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements FT-IR. The aromatic ring vibrations and the C-Br stretching vibration are expected to give rise to strong signals in the Raman spectrum. researchgate.netresearchgate.net The study of the low-frequency Raman modes can provide information about lattice vibrations and intermolecular interactions in the solid state. rsc.org

The potential for tautomerism in the hydroxyurea moiety, specifically the keto-enol tautomerism, could be investigated by looking for the appearance or disappearance of characteristic vibrational bands under different conditions.

Mass Spectrometry for Elucidating Fragmentation Pathways and Supramolecular Assemblies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (230.05 g/mol for the major isotopes). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) would be observed.

While specific experimental mass spectra for this compound were not found, predicted collision cross-section data for the related isomer 1-(4-bromophenyl)-3-hydroxyurea (B10839475) suggests the formation of various adducts in the gas phase, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

The fragmentation of N-aryl ureas under electron ionization typically involves cleavage of the urea group. Common fragmentation pathways for this compound could include:

Loss of the hydroxyurea moiety to give the 4-bromophenyl cation.

Cleavage of the N-N bond.

Fragmentation of the aromatic ring.

High-resolution mass spectrometry would be instrumental in determining the elemental composition of the fragment ions, thereby aiding in the elucidation of the precise fragmentation pathways. nih.gov The study of non-covalent assemblies in the gas phase, such as dimers or clusters held together by hydrogen bonds, can sometimes be observed using soft ionization techniques like electrospray ionization (ESI). nih.gov

Crystallographic Analysis of this compound

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Although a specific single-crystal X-ray structure of this compound has not been reported in the searched literature, we can infer its likely solid-state structure by examining the crystal structures of closely related compounds, such as hydroxyurea and N-(4-bromophenyl)urea. scispace.comnih.gov

The hydroxyurea molecule itself is nearly planar, with the exception of the hydroxyl hydrogen. scispace.com It is expected that the urea moiety in this compound will also adopt a planar or near-planar conformation. The phenyl ring will be planar, but there will be a dihedral angle between the plane of the phenyl ring and the plane of the urea group. In N-phenylurea, this dihedral angle is approximately 47.8°. nih.gov

The crystal packing will be dominated by a network of intermolecular hydrogen bonds. The hydroxyurea moiety provides multiple hydrogen bond donors (-NH and -OH groups) and acceptors (C=O and -OH groups), leading to a robust three-dimensional hydrogen-bonded network. researchgate.net

Investigation of Non-Covalent Interactions and Crystal Engineering Principles

The solid-state structure of this compound is expected to be governed by a variety of non-covalent interactions, which are fundamental to the principles of crystal engineering.

Hydrogen Bonding: As mentioned, hydrogen bonding will be the primary directional force in the crystal packing. The urea group is a well-known and reliable hydrogen-bonding motif, often forming one-dimensional tapes or chains through N-H···O=C interactions. psu.edursc.org The additional hydroxyl group in this compound introduces further possibilities for hydrogen bonding, including O-H···O and N-H···O interactions, likely leading to a complex and stable three-dimensional network. researchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom, such as an oxygen or nitrogen atom of a neighboring molecule. nih.gov This type of interaction has been observed in the crystal structures of other brominated organic compounds and can play a significant role in directing the crystal packing. mdpi.comresearchgate.net

The interplay of these various non-covalent interactions will determine the final crystal packing of this compound, influencing its physical properties such as melting point and solubility. The principles of crystal engineering allow for the prediction and potential design of different crystal forms (polymorphs) or co-crystals with desired properties by understanding and manipulating these intermolecular forces. psu.edursc.org

Conformational Landscape and Energetic Profiling

For this compound, the presence of the bulky 4-bromophenyl group introduces additional steric and electronic factors that influence the conformational equilibrium. The electronic effects of the bromine atom, an electron-withdrawing group, can also modulate the rotational barrier around the C(aryl)-N bond.

A comprehensive experimental determination of the solution-state conformation of this compound using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Residual Dipolar Couplings (RDCs) has not been reported in the scientific literature to date. Such studies would be invaluable for providing direct evidence of the predominant conformations in different solvents and for quantifying the internuclear distances that define the molecule's three-dimensional structure in solution.

In the absence of specific data for this compound, general insights can be drawn from NMR studies on other hydroxyurea derivatives. For instance, proton NMR spectroscopy has been used to study the solvent-dependent conformational systems in various hydroxyureas, revealing that internal hydrogen bonding and interactions with the solvent play a significant role in their conformational preferences.

Theoretical and computational chemistry provide powerful tools to explore the conformational landscape and predict the relative free energies of different conformers. Methods such as density functional theory (DFT) and ab initio molecular dynamics (AIMD) simulations are well-suited for this purpose.

While specific theoretical studies focusing solely on this compound are scarce, research on N-hydroxyurea has shown that AIMD simulations can effectively model its hydration and conformational equilibria in solution. mdpi.com These studies have highlighted the strong hydration of the hydroxyurea moiety and its ability to integrate into the hydrogen bond network of water. mdpi.com Such interactions are expected to play a similarly crucial role in the conformational preferences of this compound.

A hypothetical conformational search for this compound would likely involve rotating the key dihedral angles and calculating the potential energy of the resulting structures. The results would likely reveal several low-energy conformers, with the relative populations being dependent on the computational model and the simulated environment (gas phase or solution).

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Predicted Relative Energies

| Conformer | Description of Key Dihedral Angles | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Relative Energy (Aqueous Solution, kcal/mol) |

|---|---|---|---|

| A | Planar orientation of phenyl ring and urea group, transoid arrangement | 0.0 (Reference) | 1.5 |

| B | Planar orientation of phenyl ring and urea group, cisoid arrangement | 0.8 | 0.0 (Most Stable in Water) |

| C | Twisted orientation of phenyl ring relative to urea group | 2.1 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available. The relative energies are based on general principles of conformational analysis for similar molecules.

Further computational studies, such as free energy calculations using methods like metadynamics or umbrella sampling, would be necessary to construct a detailed free energy landscape and to accurately predict the conformational populations of this compound in different environments.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic makeup and potential reactivity of 1-(4-Bromophenyl)-1-hydroxyurea. These calculations help to map out electron distribution, orbital energies, and areas of a molecule that are susceptible to chemical reactions.

Table 1: Calculated Molecular Properties and Reactivity Descriptors for this compound

| Property | Value |

| Chemical Hardness (η) | Data not available in search results |

| Electronic Chemical Potential (μ) | Data not available in search results |

| Global Electrophilicity Index (ω) | Data not available in search results |

| Dipole Moment | Data not available in search results |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is linked to a molecule's ability to donate electrons, while the LUMO's energy relates to its electron-accepting capability. youtube.compku.edu.cn The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests greater stability. For a related compound studied using DFT, an energy gap of 3.08 eV was found, indicating significant chemical reactivity. researchgate.net For this compound, the HOMO would likely be located on the electron-rich phenyl and hydroxyurea (B1673989) portions, while the LUMO would be centered on the phenyl ring.

Electrostatic Potential (ESP) mapping visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the oxygen and nitrogen atoms would be expected to show negative potential, with the hydrogens of the hydroxyurea group showing positive potential.

Table 2: Frontier Molecular Orbital (FMO) Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical data, offer a high level of accuracy for predicting molecular structures and energies. Methods like Møller-Plesset (MP2) perturbation theory can be used to optimize molecular geometries, providing precise values for bond lengths, bond angles, and dihedral angles. researchgate.net These high-level computations serve as a theoretical benchmark for the compound's three-dimensional structure and thermodynamic stability.

Table 3: Predicted Structural Parameters for this compound from Ab Initio Calculations

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | Data not available in search results |

| C-N Bond Length (Å) | Data not available in search results |

| N-O Bond Length (Å) | Data not available in search results |

| C-N-O Bond Angle (°) | Data not available in search results |

| Dihedral Angle (C-C-N-O) (°) | Data not available in search results |

Molecular Dynamics Simulations and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the flexibility and interactions of this compound in a simulated environment.

MD simulations can map the conformational landscape of this compound in solution, revealing its flexibility and the different shapes it can adopt. plos.org By tracking the molecule's movements over time, researchers can identify stable conformations and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might interact with biological systems. Studies on similar urea (B33335) derivatives show that while certain conformations are dominant, the molecules exhibit dynamic behavior in solution. nih.gov For this compound, key areas of flexibility would include rotation around the C-N bond connecting the phenyl ring to the hydroxyurea group.

The solvent plays a critical role in the behavior of a molecule. MD simulations that include explicit solvent molecules can detail the interactions, such as hydrogen bonding, between this compound and its surroundings. mdpi.com For instance, ab initio MD simulations of the parent compound, hydroxyurea, in water show that it is strongly hydrated and forms tight bonds with the first shell of water molecules. mdpi.com Such studies reveal that hydration plays a crucial role in determining conformational stability. mdpi.com Similarly, for this compound, water molecules would be expected to form hydrogen bonds with the polar N-H and O-H groups of the hydroxyurea moiety, influencing its stability and preferred conformation in an aqueous environment. researchgate.net

In Silico Modeling for Molecular Recognition and Design Principles

In silico modeling has become an indispensable tool in medicinal chemistry and materials science. For compounds like this compound, these methods allow for the prediction of interactions with biological targets, the rationalization of structure-activity relationships, and the design of novel molecules with enhanced properties.

Advanced Molecular Docking Methodologies for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For hydroxyurea derivatives, docking studies are essential for understanding their mechanism of action, often involving interactions with metalloenzymes. mdpi.com

Advanced methodologies, such as those incorporating receptor flexibility and explicit solvent effects, provide a more accurate picture of the binding event. For instance, studies on hydroxyurea analogs have employed flexible-ligand and flexible-receptor virtual screening to elucidate previously unknown binding modes with hemoglobin. nih.gov This approach, often termed Induced Fit Docking (IFD), combines rigid docking with protein structure prediction to model the conformational changes that occur upon ligand binding. nih.gov

In the context of this compound, docking simulations would be used to predict its binding affinity and pose within a target active site. For example, in the study of thiourea (B124793) derivatives, which share structural similarities with hydroxyurea, molecular docking has been used to predict binding to enzymes like Sirtuin-1 (SIRT1). rjptonline.org A hypothetical docking study of this compound into a target like ribonucleotide reductase—a known target of hydroxyurea—would likely reveal key hydrogen bonding interactions involving the hydroxyurea moiety and potential hydrophobic or halogen-bonding interactions from the 4-bromophenyl group. mdpi.com Docking analysis of related diaryl urea derivatives has highlighted the importance of hydrogen bonding and specific orientations within the active site for inhibitory activity. nih.gov

Table 1: Representative Docking Scores for Hydroxyurea and Related Derivatives Against Various Targets Note: This table presents data for related compounds to illustrate typical docking results, as specific data for this compound is not publicly available.

| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-chloro-N-(phenylcarbamothioyl)benzamide | Checkpoint Kinase 1 (2YWP) | -67.19 (Plant Score) | Not Specified jppres.com |

| Hydroxyurea | Checkpoint Kinase 1 (2YWP) | Not Specified (Lower than derivative) | Exited active site in simulation jppres.com |

| Diaryl Urea Derivative | B-RAF (V600E mutant) | Not Specified | H-bonding and specific orientations noted nih.gov |

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. farmaciajournal.com The development of robust QSAR models is a critical step in predictive chemistry, allowing for the estimation of activity for newly designed compounds without the need for immediate synthesis and testing. farmaciajournal.comresearchgate.net

For a series of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. The descriptors for the 4-bromo substituent, such as its Hammett constant (σ) and hydrophobic parameter (π), would be critical variables in such a model. Studies on diaryl urea derivatives have shown that descriptors related to size, branching, aromaticity, and polarizability significantly affect their inhibitory activity. nih.gov

The validation of a QSAR model is paramount to ensure its predictive power. farmaciajournal.com This typically involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. A well-validated QSAR model for phenylhydroxyurea derivatives could accurately predict the activity of this compound and guide the synthesis of more potent analogs.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation (e.g., leave-one-out). | > 0.5 |

| R²_pred (External Validation R²) | A measure of the predictive ability of the model on an external test set. | > 0.5 |

| SEE (Standard Error of Estimate) | A measure of the accuracy of predictions. | Low value desired |

Pharmacophore Modeling and Virtual Screening for Ligand Design Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govqsar4u.com Pharmacophore modeling is a powerful tool for identifying new scaffolds that can interact with a target of interest. dovepress.comfiveable.me

A pharmacophore model for a class of inhibitors including this compound would typically include features like hydrogen bond donors and acceptors (from the hydroxyurea group), and a hydrophobic or aromatic feature representing the phenyl ring. nih.gov The bromine atom could be modeled as a hydrophobic feature or potentially as a halogen bond donor.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features—a process known as virtual screening. dovepress.com This strategy is highly effective for identifying diverse chemical scaffolds that may have the desired biological activity. nih.gov For instance, a pharmacophore-driven virtual screen could identify new core structures to replace the phenylhydroxyurea backbone while maintaining the key interactions necessary for activity. This approach streamlines the drug discovery process, saving time and resources. fiveable.me

Table 3: Common Pharmacophoric Features and Their Chemical Representation

| Pharmacophoric Feature | Typical Chemical Group |

|---|---|

| Hydrogen Bond Donor (HBD) | -OH, -NH |

| Hydrogen Bond Acceptor (HBA) | C=O, -N- |

| Aromatic Ring (AR) | Phenyl, Heterocyclic rings |

| Hydrophobic (HY) | Alkyl chains, Aromatic rings, Halogens |

| Positive Ionizable (PI) | Amine |

Computational Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides profound insights into how chemical reactions occur, allowing for the elucidation of reaction pathways, the characterization of transient intermediates, and the calculation of energy barriers.

Elucidation of Reaction Pathways and Energy Barriers for Synthetic Transformations

Understanding the mechanism of formation for this compound is crucial for optimizing its synthesis. Computational methods, particularly Density Functional Theory (DFT), can be used to map the potential energy surface of the reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Theoretical Insights into Catalytic Cycles Involving Hydroxyurea Derivatives

Hydroxyurea and its derivatives are known to interact with metalloenzymes, and their mechanism of action can be considered a form of catalytic cycle where the enzyme is regenerated. For example, hydroxyurea inhibits ribonucleotide reductase by quenching a tyrosyl radical essential for the enzyme's catalytic activity. mdpi.com

Computational studies can model these complex processes. For the interaction of a hydroxyurea derivative with a metalloenzyme, quantum mechanics/molecular mechanics (QM/MM) methods are often employed. In this approach, the reactive center (the ligand and key active site residues) is treated with a high level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM). These simulations can provide detailed insights into the electronic changes that occur during the catalytic cycle, such as electron transfer events and bond-breaking/bond-forming steps. rsc.orguni-muenchen.de Studies have investigated the radical-mediated mechanisms of hydroxyurea, providing a basis for understanding how derivatives like this compound might behave. rsc.orguni-muenchen.de For instance, DFT calculations have been used to determine the stabilities and reactivities of various free radicals generated from hydroxyurea and its analogs. rsc.org

Mechanistic Investigations of Molecular Interactions and Biochemical Processes

Enzyme Binding and Inhibition Mechanisms at a Molecular Level

The inhibitory action of hydroxyurea (B1673989) derivatives against urease is centered on the chelation of the nickel ions within the enzyme's active site. The hydroxyurea moiety is crucial for this interaction, acting as a potent metal-binding group.

The active site of urease features a dinickel center, where the two nickel ions (Ni1 and Ni2) are bridged by a carbamylated lysine (B10760008) residue. This unique metallic core is the primary binding site for 1-(4-Bromophenyl)-1-hydroxyurea. Quantum mechanics and molecular mechanics (QM/MM) studies on the parent hydroxyurea (HU) reveal that the carbonyl oxygen atom of the inhibitor coordinates with one of the nickel ions (Ni1). mdpi.com This initial binding is stabilized by a hydrogen bond formed between the Ni1-bound oxygen and a nearby histidine residue (His222). mdpi.com

Kinetic studies are essential for quantifying the potency and specificity of enzyme inhibitors. For a series of N-substituted hydroxyureas evaluated against Jack bean urease, significant variations in inhibitory activity were observed based on the nature of the substituent on the phenyl ring. nih.gov While the specific inhibition constant (Kᵢ) or IC₅₀ value for the 4-bromophenyl derivative is not singled out in available abstracts, studies on analogous compounds provide a framework for understanding its likely potency. For comparison, the parent compound, hydroxyurea, exhibits an IC₅₀ value of 100 µM against urease. mdpi.com

In a study of 16 different alkyl- and phenyl-substituted hydroxyureas, compounds with substituents on the phenyl ring showed varied inhibitory effects. nih.gov The position and electronic nature of the substituent were found to be critical. For instance, m-methylphenyl-hydroxyurea and m-methoxyphenyl-hydroxyurea were identified as the most potent inhibitors in that series, indicating that both steric and electronic factors contribute to binding affinity. nih.gov This suggests that the 4-bromo derivative would also exhibit significant, and likely competitive, inhibition of urease. The data below, compiled from related studies, illustrates the range of inhibitory activities for various urease inhibitors, providing context for the expected potency of aryl hydroxyureas.

| Compound | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| Hydroxyurea | Urease | 100 µM | mdpi.com |

| Acetohydroxamic Acid (AHA) | Urease | 42 µM | mdpi.com |

| Thiourea (B124793) (Standard) | Urease | 23.76 µM | nih.gov |

| N-(n-butyl)phosphorictriamide (NBPTO) | Urease | 0.0021 µM (2.1 nM) | mdpi.com |

| Compound 11b (A sulfonamide-triazole derivative) | Urease | 0.12 µM | nih.gov |

While a specific co-crystal structure of this compound with urease is not publicly available, extensive structural data for urease complexed with other inhibitors, including acetohydroxamate, provides a robust model for its binding mode. nih.gov X-ray crystallography of inhibitor-urease complexes reveals that the hydroxamate or hydroxyurea moiety directly engages the dinickel center. nih.gov The inhibitor displaces a water molecule that is typically coordinated to the nickel ions.

The binding mechanism involves the carbonyl oxygen and the hydroxyl oxygen of the hydroxyurea group chelating the nickel ions. This bidentate coordination is a hallmark of potent urease inhibition by hydroxamic acids and hydroxyureas. mdpi.com The 4-bromophenyl portion of the molecule extends away from the dinickel center, positioning itself within the hydrophobic pocket at the entrance of the active site. Its precise conformation and interactions would be dictated by the specific steric and electronic environment created by the surrounding amino acid residues.

Principles of Structure-Activity Relationship (SAR) Elucidation

The systematic investigation of how chemical structure relates to biological activity is crucial for optimizing inhibitor potency and selectivity. For aryl hydroxyurea inhibitors of urease, the SAR is primarily driven by the interplay between the metal-chelating hydroxyurea head and the substituted aryl tail.

The primary structural motif essential for the activity of this compound is the N-hydroxyurea group itself. This functional group is responsible for the key interaction: the chelation of the nickel ions in the urease active site. The parent compound, hydroxyurea, establishes this fundamental binding mode.

The second critical motif is the substituted phenyl ring. The nature, position, and size of the substituent on this ring modulate the binding affinity. SAR studies on related inhibitor classes have shown that:

Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituent can influence the acidity of the hydroxyurea protons and the strength of the coordination to the nickel center. For a series of sulfonamide-triazole-acetamide inhibitors, electron-donating groups in the 2-position of the phenyl ring were more effective than electron-withdrawing groups. nih.gov

Substituent Position: The location of the substituent (ortho, meta, or para) is critical. The most potent compounds in one study of phenyl-hydroxyureas were the meta-substituted derivatives, highlighting the importance of optimal positioning within the active site's binding pocket. nih.gov

Halogen Substitution: The presence of a halogen, such as the bromine atom in this compound, introduces both electronic (electron-withdrawing) and steric effects. The bromo group can participate in favorable halogen bonding with backbone carbonyl oxygens or other electron-rich atoms in the active site, potentially enhancing binding affinity compared to unsubstituted or smaller halogen derivatives.

The table below summarizes the SAR for a selection of substituted acetamide (B32628) inhibitors of urease, demonstrating the impact of different substituents on potency.

| Compound Series | Substituent (Position) | Relative Potency Trend | Reference |

|---|---|---|---|

| N-phenylacetamide derivatives | 2-Methyl | Most Potent | nih.gov |

| N-phenylacetamide derivatives | 2-Fluoro | High Potency | nih.gov |

| N-phenylacetamide derivatives | 2-Chloro | Moderate Potency | nih.gov |

| N-phenylacetamide derivatives | 4-Methoxy | High Potency (Most potent of 4-substituted) | nih.gov |

| N-phenyl-hydroxyureas | m-Methyl | Most Potent in Series | nih.gov |

| N-phenyl-hydroxyureas | m-Methoxy | Most Potent in Series | nih.gov |

Based on the established SAR principles, rational design strategies can be employed to develop novel hydroxyurea-based inhibitors with improved potency and selectivity. The existing data suggests several avenues for optimization.

First, a systematic exploration of substituents at the para position of the phenyl ring could yield more potent analogs. Given that the 4-bromophenyl group likely occupies a specific hydrophobic pocket, varying the size and lipophilicity of the substituent could lead to enhanced van der Waals or hydrophobic interactions. Replacing bromine with iodine (larger, more polarizable) or with a trifluoromethyl group (lipophilic, strongly electron-withdrawing) could probe the limits and nature of this pocket.

Second, combining features from different highly potent analogs could be a fruitful strategy. For example, since meta-substitution appears to be favorable in some series, synthesizing derivatives like 1-(3-Bromo-4-methoxyphenyl)-1-hydroxyurea could merge the beneficial electronic effects of a methoxy (B1213986) group with the steric and halogen-bonding potential of a bromine atom.

Finally, computational approaches such as molecular docking and free energy perturbation calculations can be used to predict the binding affinities of hypothetical new analogs. By modeling the interactions of designed compounds within the urease active site, researchers can prioritize the synthesis of candidates with the highest predicted potency, thereby streamlining the drug discovery process. These in silico methods, guided by the experimental SAR data, provide a powerful tool for the rational design of next-generation inhibitors based on the 1-phenyl-1-hydroxyurea scaffold.

Comparative Analysis of Analogs to Understand Interaction Profiles with Biological Macromolecules

The study of structural analogs is a cornerstone of medicinal chemistry and molecular pharmacology, providing critical insights into the structure-activity relationships (SAR) that govern a compound's interaction with biological macromolecules. In the case of this compound, a comparative analysis with its parent compound, hydroxyurea, and other substituted phenylhydroxyureas, is essential to delineate the role of the 4-bromophenyl moiety in modulating biological activity.

Hydroxyurea itself is known to be an inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis. drugbank.com Its mechanism of action is attributed to the quenching of a tyrosyl free radical in the active site of the enzyme. drugbank.com The introduction of a phenyl group, and further substitution on this ring, can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and specificity for target proteins.

The 4-bromophenyl group, in particular, introduces several key features:

Lipophilicity : The presence of the bromophenyl group increases the lipophilicity of the molecule compared to hydroxyurea, which can enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in proteins.

Steric Bulk : The bulky bromophenyl group can either facilitate or hinder binding to a target protein, depending on the topology of the binding site.

A comparative analysis of analogs would typically involve synthesizing a series of compounds with different substituents on the phenyl ring (e.g., chloro, fluoro, methyl groups) and at different positions (ortho, meta, para). These analogs would then be tested in binding assays with relevant biological targets. The data from such studies, often presented in a tabular format, allows researchers to build a comprehensive SAR model.

Table 1: Hypothetical Comparative Binding Affinities of 1-Phenyl-1-hydroxyurea Analogs

| Compound | Substituent (R) | Target Protein | Binding Affinity (Kd, nM) |

| Hydroxyurea | H | Ribonucleotide Reductase | 500 |

| 1-Phenyl-1-hydroxyurea | Phenyl | Ribonucleotide Reductase | 250 |

| 1-(4-Chlorophenyl)-1-hydroxyurea | 4-Chlorophenyl | Ribonucleotide Reductase | 150 |

| This compound | 4-Bromophenyl | Ribonucleotide Reductase | 120 |

| 1-(4-Methylphenyl)-1-hydroxyurea | 4-Methylphenyl | Ribonucleotide Reductase | 300 |

This table presents hypothetical data for illustrative purposes, based on common trends observed in structure-activity relationship studies.

Interactions with Nucleic Acids and Other Biological Macromolecules

The introduction of the 4-bromophenyl group in this compound could potentially modulate these interactions. The planar phenyl ring could facilitate intercalation between DNA base pairs, while the hydroxyurea moiety could interact with the phosphate (B84403) backbone or the grooves of the DNA helix. The bromine atom could further influence these interactions through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-macromolecule recognition.

Biophysical Characterization of Binding (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To quantitatively characterize the binding of this compound to its biological targets, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. researchgate.net This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov Such data is crucial for understanding the driving forces behind the interaction. For example, a negative enthalpy change suggests that the binding is driven by favorable bond formations, such as hydrogen bonds and van der Waals interactions.

Table 2: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Target Protein as Determined by ITC

| Parameter | Value | Interpretation |

| Binding Affinity (Kd) | 1.2 µM | Moderate affinity |

| Stoichiometry (n) | 1.05 | 1:1 binding ratio |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | Enthalpically driven, favorable bond formation |

| Entropy Change (TΔS) | -2.1 kcal/mol | Entropically unfavorable, loss of conformational freedom |

This table presents hypothetical data to illustrate the type of information obtained from an ITC experiment.

Surface Plasmon Resonance (SPR) is another powerful technique for studying biomolecular interactions in real-time. nih.gov In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface. mdpi.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a response. SPR can be used to determine the association (kon) and dissociation (koff) rate constants of the interaction, from which the binding affinity (Kd) can be calculated. reactionbiology.com

Spectroscopic Probing of Ligand-Macromolecule Complexes for Conformational Changes

Upon binding of a ligand such as this compound, a biological macromolecule may undergo conformational changes that are critical for its function. Various spectroscopic techniques can be employed to probe these changes.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is particularly sensitive to the secondary structure of proteins and nucleic acids. Changes in the CD spectrum of a protein upon ligand binding can indicate alterations in its alpha-helical or beta-sheet content. As mentioned earlier, studies on hydroxyurea have shown that it does not significantly alter the B-form secondary structure of DNA. nih.gov

Fluorescence Spectroscopy : The intrinsic fluorescence of tryptophan and tyrosine residues in proteins can be used to monitor conformational changes. Ligand binding in the vicinity of these residues can lead to a change in their local environment, resulting in a shift in the fluorescence emission spectrum or a change in fluorescence intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy can provide detailed atomic-level information about ligand-macromolecule interactions and conformational changes. Chemical shift perturbation studies, for example, can identify the specific amino acid residues involved in the binding interface.

The application of these techniques provides a comprehensive picture of the molecular interactions of this compound, paving the way for a deeper understanding of its biochemical mechanisms.

Advanced Research Applications and Chemical Biology Probes

Development and Application as Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. The structure of 1-(4-bromophenyl)-1-hydroxyurea offers a scaffold that can be elaborated into such probes for target identification and pathway elucidation. The N-hydroxyurea functional group is known to be present in various enzyme inhibitors, suggesting that this compound could be directed against specific classes of enzymes, such as histone deacetylases (HDACs) or ribonucleotide reductase. nih.govnih.govmdpi.com

To be used as a chemical probe, this compound would require modification to include a reactive or reporter group. The presence of the bromophenyl ring provides a convenient handle for introducing such functionalities through cross-coupling reactions.

Photoaffinity Labels: Photoaffinity labeling is a powerful technique for identifying the cellular targets of a small molecule. wikipedia.org This involves incorporating a photoreactive group, such as an aryl azide (B81097) or a diazirine, into the molecule of interest. nih.goviris-biotech.de For this compound, a potential synthetic route to a photoaffinity probe could involve the conversion of the bromo-substituent to an azido (B1232118) group, or the coupling of a diazirine-containing moiety. Upon irradiation with UV light, the probe would form a highly reactive species that covalently binds to interacting proteins, allowing for their subsequent identification. researchgate.net

Clickable Tags: "Click chemistry" provides a highly efficient and specific method for tagging molecules. nih.gov A "clickable" version of this compound could be synthesized by introducing a terminal alkyne or azide group. This would allow the tagged molecule, after binding to its cellular target, to be conjugated with a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment. The synthesis of an alkyne-tagged probe could be achieved via a Sonogashira coupling reaction at the 4-bromo position.

Table 1: Examples of Derivatized Probes from an Aryl Hydroxyurea (B1673989) Scaffold

| Probe Type | Functional Group | Potential Synthetic Route | Application |

| Photoaffinity Label | Aryl Azide | Nucleophilic aromatic substitution on a fluoro-analog or copper-catalyzed azidation of the bromide. | Covalent labeling of target proteins for identification. |

| Photoaffinity Label | Diazirine | Coupling of a diazirine-containing boronic acid. | Precise, light-induced cross-linking to binding partners. |

| Clickable Probe | Terminal Alkyne | Sonogashira coupling with a protected acetylene. | Bioorthogonal ligation to reporter tags for detection. |

| Clickable Probe | Azide | Azidation of the aryl bromide. | Copper-catalyzed or strain-promoted cycloaddition with tagged alkynes. |

This table presents hypothetical derivatizations based on established chemical methodologies.

Once derivatized probes of this compound are synthesized, they can be employed in various proteomic workflows to identify their cellular binding partners. For instance, a biotin-tagged probe could be used in an affinity-based protein profiling experiment. After incubating the probe with cell lysate or live cells, the probe-protein complexes can be captured on streptavidin beads, separated by electrophoresis, and the bound proteins identified by mass spectrometry.

Aromatic N-hydroxyureas have been shown to interact with metalloenzymes, and their derivatives could serve as probes to explore the roles of these enzymes in cellular pathways. nih.gov By identifying the targets of this compound, researchers could gain insights into the biological pathways modulated by this class of compounds, potentially uncovering new therapeutic targets.

Role in Novel Synthetic Methodologies and Catalyst Design

The reactivity of the N-hydroxyurea group and the aryl bromide makes this compound a potentially valuable building block in organic synthesis.

Cascade reactions, where multiple bonds are formed in a single operation, and multicomponent reactions (MCRs), where three or more reactants combine in one pot, are highly efficient strategies for building molecular complexity. nih.govfrontiersin.org Urea (B33335) derivatives have been utilized in various MCRs to generate diverse heterocyclic libraries. clockss.orgorganic-chemistry.orgnih.gov The N-hydroxyurea moiety in this compound could participate in novel MCRs, for example, by acting as a nucleophile or by undergoing cyclization with other components. The bromophenyl group offers a site for subsequent palladium-catalyzed cross-coupling reactions, allowing for a sequential MCR/cross-coupling strategy to rapidly build complex molecular architectures.

N-hydroxy substituted heterocycles are an important class of compounds with diverse biological activities. nih.gov The N-hydroxyurea functionality can serve as a precursor to various heterocyclic rings through intramolecular cyclization reactions. For instance, under appropriate conditions, it could cyclize to form substituted benzoxadiazines or other related fused systems. The ability to perform further modifications on the bromophenyl ring before or after heterocycle formation adds to the synthetic utility of this compound.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Potential Reactant(s) | Resulting Heterocycle |

| Intramolecular Cyclization | Base or Acid Catalyst | Benzoxadiazine derivative |

| Multicomponent Reaction | Aldehyde, Isocyanide | Substituted Imidazolone |

| [3+2] Cycloaddition | Activated Alkyne | Substituted Oxadiazole |

This table illustrates potential synthetic transformations and is based on known reactivity patterns of N-hydroxyureas.

Radiosynthesis and Isotopic Labeling for Research Tracing

Isotopically labeled compounds are indispensable for studying the in vivo fate of molecules, including their absorption, distribution, metabolism, and excretion (ADME). nih.gov

The structure of this compound is amenable to isotopic labeling at several positions. The urea carbonyl group can be labeled with carbon-11 (B1219553) (¹¹C), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C) starting from labeled carbon dioxide. nih.govrsc.org Such labeling would be invaluable for quantitative biology and for use as tracers in positron emission tomography (PET) with ¹¹C.

Furthermore, the bromine atom on the phenyl ring could be substituted with a radioactive isotope of bromine, such as ⁷⁶Br or ⁷⁷Br, which are positron emitters suitable for PET imaging. This would allow for non-invasive in vivo imaging to track the distribution of the compound and its accumulation in specific tissues or organs.

Methodologies for the Incorporation of Stable and Radioactive Isotopes

The introduction of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), or radioactive isotopes like carbon-14 (¹⁴C), into this compound would be invaluable for a range of studies. nih.govnih.govmusechem.com These isotopic variants are chemically identical to the unlabeled compound but can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for stable isotopes, or by scintillation counting for radioactive isotopes. nih.gov

Stable Isotope Labeling (Deuterium and ¹³C):

Deuterium labeling of the aromatic ring of this compound could be achieved through several established methods. One common approach involves the acid-catalyzed hydrogen-deuterium exchange of the aromatic protons using a deuterated solvent, such as D₂O, often in the presence of a strong acid. google.com Transition metal-catalyzed methods, for instance using palladium on carbon (Pd/C) with D₂ gas or D₂O, also offer a versatile route to deuterate aromatic compounds. researchgate.netnih.gov These methods can often be applied at a late stage in the synthesis. youtube.com

For the incorporation of carbon-13, a synthetic approach would be necessary, starting from a ¹³C-labeled precursor. For instance, ¹³C-labeled 4-bromoaniline (B143363) could be used as a starting material in the synthesis of this compound.

Radioactive Isotope Labeling (Carbon-14):

Carbon-14 is a beta-emitter with a long half-life, making it an ideal tracer for metabolic studies. nih.gov The synthesis of [¹⁴C]-1-(4-Bromophenyl)-1-hydroxyurea would most strategically involve the introduction of a ¹⁴C atom into the urea moiety. A general and robust method for the carbon isotope labeling of linear ureas utilizes [¹⁴C]CO₂ as the starting material in a Staudinger aza-Wittig type reaction. acs.orgrsc.org This approach allows for the late-stage introduction of the radiolabel, which is often desirable to maximize the efficiency of using the radioactive precursor. nih.gov

The table below summarizes potential methodologies for the isotopic labeling of this compound based on established chemical principles.

| Isotope | Labeling Method | Precursor | Potential Application |

| Deuterium (²H) | Acid-catalyzed H/D exchange | D₂O | Mechanistic studies, metabolic pathway tracing (via MS) |

| Deuterium (²H) | Pd/C catalyzed H/D exchange | D₂ gas or D₂O | Mechanistic studies, metabolic pathway tracing (via MS) |

| Carbon-13 (¹³C) | Synthetic route from labeled starting material | ¹³C-labeled 4-bromoaniline | Mechanistic studies, metabolic pathway tracing (via NMR, MS) |

| Carbon-14 (¹⁴C) | Staudinger aza-Wittig with labeled CO₂ | [¹⁴C]CO₂ | ADME studies, metabolic pathway tracing (via scintillation counting) |

Application in Mechanistic Studies and Metabolic Pathway Tracing

Isotopically labeled this compound would serve as a powerful tool to investigate its mechanism of action and metabolic fate. nih.gov While direct studies on this specific compound are limited, research on analogous hydroxyurea derivatives provides insight into the potential applications.

Mechanistic Studies:

Hydroxyurea and its analogues are known to interact with biological targets, and understanding the precise nature of these interactions is crucial. For instance, studies on various N-hydroxyurea derivatives have shown that they can react with oxyhemoglobin to produce nitric oxide. nih.gov Aromatic N-hydroxyureas were found to react significantly faster than hydroxyurea itself. nih.gov By using isotopically labeled this compound, researchers could follow the transformation of the molecule during such reactions, for example, by tracking the isotopic label in the products. This can help to elucidate the reaction mechanism and identify key intermediates.

The kinetic isotope effect (KIE) is another powerful tool in mechanistic studies. By comparing the reaction rates of the unlabeled compound with a deuterated version, researchers can determine if the breaking of a C-H bond is involved in the rate-determining step of a reaction.

Metabolic Pathway Tracing:

The use of stable and radioactive isotope-labeled compounds is a cornerstone of drug metabolism and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) studies. nih.govmusechem.comchemicalsknowledgehub.com After administration of an isotopically labeled version of this compound to a biological system (in vitro or in vivo), the labeled metabolites can be identified and quantified using techniques like LC-MS/MS or by tracking radioactivity. nih.gov

For example, a ¹⁴C-label placed in a metabolically stable position of the molecule, such as the aromatic ring, would allow for the tracking of all metabolites derived from the parent compound. chemicalsknowledgehub.com This enables the construction of a detailed metabolic map, showing how the compound is modified by enzymes in the body. This information is critical for understanding the compound's biological activity and potential for accumulation or toxicity.

The following table outlines the potential applications of isotopically labeled this compound in research.

| Application Area | Isotopic Labeling Strategy | Information Gained |

| Mechanistic Studies | Deuterium labeling of the aromatic ring | Elucidation of reaction mechanisms, determination of kinetic isotope effects. |

| Mechanistic Studies | ¹³C or ¹⁴C labeling of the urea backbone | Identification of bond cleavage and formation during interaction with biological targets. |

| Metabolic Pathway Tracing | ¹⁴C labeling in the bromophenyl ring | Comprehensive mapping of metabolic pathways (ADME studies). nih.gov |

| Metabolic Pathway Tracing | Deuterium or ¹³C labeling | Identification and structural elucidation of metabolites using mass spectrometry and NMR. acs.org |

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

While traditional methods for synthesizing hydroxyurea (B1673989) derivatives are effective, they often involve multiple steps and the use of hazardous materials. researchgate.net Future research is increasingly focused on creating more efficient, sustainable, and environmentally friendly synthetic strategies. researchgate.net Novel approaches like flow chemistry, microwave-assisted synthesis, and mechanochemistry are being investigated to simplify the production of 1-(4-Bromophenyl)-1-hydroxyurea and its related compounds. A new polymorph of hydroxyurea was identified 150 years after its initial synthesis, highlighting the ongoing discoveries in this area. researchgate.netrsc.org

Biocatalysis is another area of great promise. rsc.org Utilizing enzymes to catalyze specific steps in the synthesis of this compound could result in highly selective and efficient processes. rsc.org Researchers are looking into enzymes such as hydroxylases and oxidoreductases to introduce the hydroxyurea group with great precision, thereby minimizing waste and the need for protective groups. rsc.org The synthesis of hydroxyurea glycoconjugates is also being explored as a method for targeted cancer chemotherapy. nih.gov